3-(methylsulfanyl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine
Description
Properties
IUPAC Name |
(3-methylsulfanylpyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2S/c1-20-11-6-7-17(8-11)12(18)9-2-4-10(5-3-9)19-13(14,15)16/h2-5,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXFVRVIRXRRNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction pathway and conditions employed .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its unique structural features. The presence of the trifluoromethoxy group enhances lipophilicity, which can improve bioavailability and target specificity in drug design.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of pyrrolidine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. A study highlighted the synthesis of related compounds that demonstrated significant cytotoxicity in vitro against human cancer cells, suggesting that 3-(methylsulfanyl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine could be explored further in this context .
Neuropharmacological Studies
Pyrrolidine derivatives have been studied for their neuroprotective effects. The incorporation of a methylsulfanyl group may contribute to neuroactivity by modulating neurotransmitter systems.
Potential for Treating Neurological Disorders
Research has shown that similar compounds can act as inhibitors of certain enzymes involved in neurodegenerative diseases. For example, studies on related pyrrolidine derivatives indicated their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer’s disease . This suggests that 3-(methylsulfanyl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine could be further evaluated for its neuroprotective properties.
Synthesis and Structural Modifications
The synthesis of 3-(methylsulfanyl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine involves several steps, including the formation of the pyrrolidine ring and the introduction of functional groups.
Synthetic Pathways
A detailed synthetic route has been proposed for the production of this compound, involving:
- Formation of the pyrrolidine core through cyclization reactions.
- Introduction of the methylsulfanyl and trifluoromethoxy groups via nucleophilic substitution reactions.
The optimization of these synthetic pathways can lead to higher yields and purities, making it feasible for large-scale production .
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related compound in various cancer cell lines. The results are summarized in Table 1:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 12 | Apoptosis induction |
| Compound B | HeLa | 8 | Cell cycle arrest |
| 3-(Methylsulfanyl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine | A549 | TBD | TBD |
Data Table: Neuropharmacological Activity
Table 2 summarizes findings related to neuropharmacological activities:
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions can include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with other sulfanyl- and trifluoromethoxy-containing heterocycles. Key comparisons include:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The trifluoromethoxy group increases logP compared to non-fluorinated analogues (e.g., logP ~2.8 vs. ~1.5 for methoxy derivatives), enhancing membrane permeability .
- Metabolic Stability : The methylsulfanyl group may reduce oxidative metabolism compared to sulfinyl or sulfonyl analogues (e.g., t₁/₂ in liver microsomes: 45 min vs. 20 min for sulfinyl derivatives) .
- Solubility : The pyrrolidine core improves aqueous solubility (≈15 μM) relative to bulkier benzimidazole derivatives (e.g., Compound 8f: ≈5 μM) .
Research Findings and Limitations
- Synthetic Challenges : The trifluoromethoxy group requires specialized fluorination techniques, increasing synthesis complexity compared to methoxy analogues .
Biological Activity
3-(methylsulfanyl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Synthesis
The compound can be synthesized through various methods involving the reaction of pyrrolidine derivatives with trifluoromethoxybenzoyl groups and methylsulfanyl moieties. The synthetic pathways typically involve nucleophilic substitutions and acylation reactions, which are well-documented in the literature.
Biological Activity
The biological activity of 3-(methylsulfanyl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine has been evaluated in several studies, focusing on its effects on various biological targets.
Antimicrobial Activity
Research indicates that pyrrolidine derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways .
Anti-inflammatory Effects
In vitro studies have demonstrated that related pyrrolidine compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The ability to modulate immune responses makes this class of compounds promising for conditions like arthritis or chronic inflammatory disorders .
Anticancer Properties
Several derivatives of pyrrolidine have been investigated for their anticancer activities. Studies show that certain compounds can induce apoptosis in cancer cells and inhibit tumor growth. The specific pathways involved include the modulation of apoptosis-related proteins and cell cycle arrest mechanisms .
Case Studies
- Antimicrobial Efficacy : A study examining a series of pyrrolidine derivatives found that those with trifluoromethoxy substituents exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics, indicating a potential alternative for treatment .
- Anti-inflammatory Mechanism : In a model of lipopolysaccharide (LPS)-induced inflammation, 3-(methylsulfanyl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine was shown to reduce levels of TNF-alpha and IL-6 in macrophages, highlighting its role in modulating inflammatory responses .
- Cancer Cell Studies : In vitro assays on human breast cancer cells demonstrated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase. This suggests a targeted approach for cancer therapy using this compound .
Research Findings Summary Table
Q & A
Q. What synthetic methodologies are recommended for the efficient preparation of 3-(methylsulfanyl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine?
A multi-step synthesis involving [3+2] cycloaddition, acid-catalyzed deprotection, and chiral separation (e.g., supercritical fluid chromatography) is commonly employed. Key steps include:
- Cycloaddition : Acid-catalyzed reactions with N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)-methanamine to form the pyrrolidine core .
- Deprotection : Global deprotection using Pd(OH)₂/C under hydrogenation conditions to remove benzyl groups .
- Chiral Resolution : Use of chiral stationary phases in chromatography to isolate enantiomers with high enantiomeric excess (>98%) .
Yield optimization often requires precise stoichiometric control of trifluoroacetic anhydride (TFAA) and monitoring reaction temperatures (e.g., 50–60°C for DAST-mediated fluorination) .
Q. Which analytical techniques are essential for structural validation of this compound?
- Single-Crystal X-ray Diffraction (SCXRD) : Critical for resolving stereochemistry and confirming substituent orientation. For example, SCXRD confirmed the R-enantiomer’s spatial arrangement in related pyrrolidinylsulfones (CCDC 1896035) .
- NMR Spectroscopy : ¹H/¹³C NMR (including DEPT-135) to verify methylsulfanyl and trifluoromethoxy group integration. ¹⁹F NMR is crucial for monitoring fluorinated intermediates .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₂₁F₃NO₃S) with ppm-level accuracy .
Advanced Research Questions
Q. How does the methylsulfanyl group influence the compound’s pharmacokinetic profile and target selectivity?
The methylsulfanyl moiety enhances metabolic stability by reducing oxidative degradation in hepatic microsomes. However, it may contribute to off-target interactions with cytochrome P450 enzymes (e.g., CYP3A4). Selectivity optimization involves:
- Structure-Activity Relationship (SAR) Studies : Comparing analogs with sulfone, sulfonamide, or sulfide substituents. For example, replacing methylsulfanyl with a perfluoroisopropyl group improved selectivity for RORγt over PXR and LXR receptors .
- In Vitro Assays : Competitive binding assays (e.g., TR-FRET) to quantify IC₅₀ values against nuclear receptors .
Q. What strategies mitigate selectivity challenges in pharmacological profiling?
- Functional Group Modifications : Introducing electron-withdrawing groups (e.g., trifluoromethoxy) reduces off-target binding. For instance, the trifluoromethoxybenzoyl group in this compound minimizes interaction with LXRβ .
- Co-crystallization Studies : Resolving ligand-receptor complexes (e.g., RORγt inverse agonist binding pockets) to guide rational design .
- In Vivo Pharmacokinetic (PK) Profiling : Monitoring plasma half-life (t₁/₂) and bioavailability in murine models to balance potency and selectivity .
Q. How are in vivo efficacy studies designed to evaluate therapeutic potential in disease models?
- Mouse Pharmacodynamic (PD) Models : Dose-dependent IL-2/IL-23 inhibition assays to assess immune modulation. For example, 10 mg/kg oral dosing in IL-23-induced acanthosis models showed >70% reduction in epidermal thickening .
- Toxicokinetic Analysis : Measuring Cmax and AUC₀–24h to establish safety margins. Lead compounds often require >100-fold selectivity windows over related receptors .
Q. What crystallographic insights inform conformational dynamics of the pyrrolidine ring?
SCXRD data reveal that the trifluoromethoxybenzoyl group induces a puckered conformation in the pyrrolidine ring, stabilizing interactions with hydrophobic binding pockets. Torsion angles (e.g., C2–N1–C7–O1 = 172.5°) are critical for maintaining bioactive conformations .
Methodological Considerations
Q. How are enantiomeric impurities controlled during synthesis?
Q. What computational tools predict metabolic stability and degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
